molecular formula C23H20N4O2S2 B3304442 N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 921802-44-0

N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B3304442
CAS No.: 921802-44-0
M. Wt: 448.6 g/mol
InChI Key: KYUCIXYEDIFCJW-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a 6-methyl group, linked via a phenyl ring to a carbamoyl-methyl-thiazole moiety. The thiazole ring is further functionalized with a cyclopropanecarboxamide group. The cyclopropane ring introduces structural rigidity, which may enhance metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-13-2-9-18-19(10-13)31-22(26-18)15-5-7-16(8-6-15)24-20(28)11-17-12-30-23(25-17)27-21(29)14-3-4-14/h2,5-10,12,14H,3-4,11H2,1H3,(H,24,28)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUCIXYEDIFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that falls within the category of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC22H19N3O3S2
Molecular Weight437.53 g/mol
CAS Number290835-35-7

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that certain benzothiazole derivatives demonstrate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms. For example, benzothiazole-based compounds have shown effectiveness against breast cancer cell lines by inhibiting cell proliferation . The specific compound may also exhibit similar mechanisms of action.

Anti-inflammatory Effects

Anti-inflammatory properties are another notable aspect of benzothiazole derivatives. These compounds often modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory mediators . The compound under review may possess these properties, contributing to its overall therapeutic profile.

Case Studies and Research Findings

  • Study on Antifungal Activity : A recent study focused on the antifungal activity of benzothiazole derivatives revealed that certain compounds exhibited potent inhibition against Fusarium graminearum, a significant agricultural pathogen. This suggests that this compound could also be explored for agricultural applications .
  • Structure-Activity Relationship (SAR) : Systematic SAR studies indicated that modifications in the benzothiazole core significantly affect biological activity. For instance, substituents at specific positions on the benzothiazole ring can enhance or diminish anticancer activity . This insight is crucial for optimizing the compound's efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Containing Analogs

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide ()
  • Structure : Retains the benzothiazole and cyclopropanecarboxamide groups but lacks the thiazole-carbamoylmethyl linker.
  • Implications : The absence of the thiazole-carbamoylmethyl moiety may reduce binding affinity to targets requiring extended hydrogen-bonding interactions.
Compound 74 ()
  • Structure : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
  • Comparison: Replaces benzothiazole with a benzo[1,3]dioxole group and introduces a pyrrolidinyl-benzoyl substituent.

Thiazole-Acetamide Derivatives

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6, )
  • Structure: Shares the thiazole-cyclopropanecarboxamide core but substitutes the benzothiazole-phenyl group with a p-tolylamino-ethyl ketone.
  • Implications : The ketone group may confer higher reactivity or susceptibility to metabolic oxidation. The p-tolyl group could modulate solubility and target selectivity .
Compounds 9a–e ()
  • Structure : Thiazole-triazole-acetamide derivatives with benzimidazole or substituted phenyl groups.
  • However, the absence of a benzothiazole moiety may limit activity against benzothiazole-specific targets .

Cyclopropanecarboxamide Variants

N-{4-[4-(2-Methyl-2-propanyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide ()
  • Structure : Cyclopentanecarboxamide replaces cyclopropanecarboxamide, and a tert-butylphenyl group substitutes the benzothiazole-phenyl unit.
  • Implications: The cyclopentane ring increases steric bulk, which may hinder binding in compact active sites.
(S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate ()
  • Structure : Incorporates a hydroperoxypropan-2-yl group and urea linkage.
  • Comparison : The hydroperoxy group introduces oxidative instability, limiting therapeutic utility compared to the more stable carboxamide in the target compound .

Comparative Data Table

Compound Name / Source Core Structure Key Substituents Molecular Formula Potential Advantages/Disadvantages
Target Compound Benzothiazole-thiazole Cyclopropanecarboxamide, carbamoylmethyl C₂₃H₂₀N₄O₂S₂ High rigidity; potential metabolic stability
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]... () Benzothiazole-phenyl Cyclopropanecarboxamide C₁₉H₁₇N₃OS Simpler structure; reduced binding capacity
CAS 923139-08-6 () Thiazole-cyclopropanecarboxamide p-Tolylamino-ethyl ketone C₁₆H₁₇N₃O₂S Ketone reactivity; tailored solubility
Compound 74 () Thiazole-cyclopropanecarboxamide Benzo[1,3]dioxole, pyrrolidinyl-benzoyl C₃₄H₃₀N₄O₅S Enhanced lipophilicity; BBB penetration
Compound 9c () Thiazole-triazole-acetamide 4-Bromophenyl, benzimidazole C₂₆H₂₀BrN₇O₂S Triazole H-bonding; halogen for target affinity

Key Findings and Implications

  • Benzothiazole vs. Benzimidazole : The target compound’s benzothiazole group may offer superior π-π stacking in hydrophobic pockets compared to benzimidazole derivatives .
  • Cyclopropane vs. Cyclopentane : The cyclopropane ring minimizes steric hindrance while maintaining rigidity, favoring target engagement over bulkier analogs .
  • Linker Flexibility : The carbamoylmethyl linker in the target compound balances flexibility and stability, unlike ketone or ester-containing analogs .

This analysis underscores the importance of heterocyclic core selection and substituent design in optimizing pharmacological profiles. Further studies should explore the target compound’s binding kinetics and in vivo efficacy relative to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

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